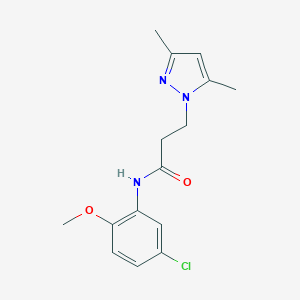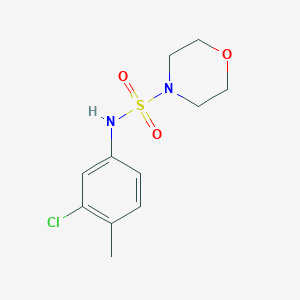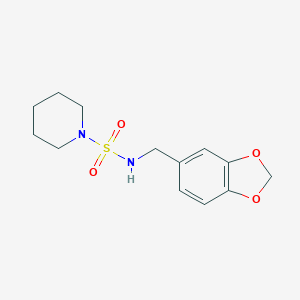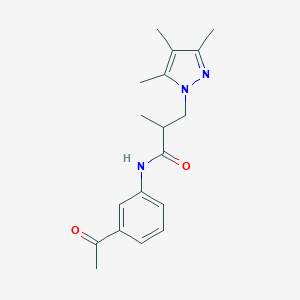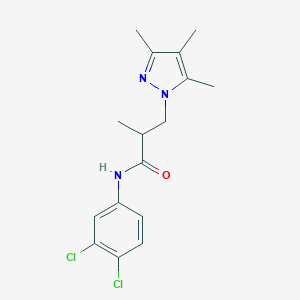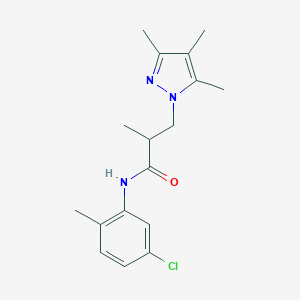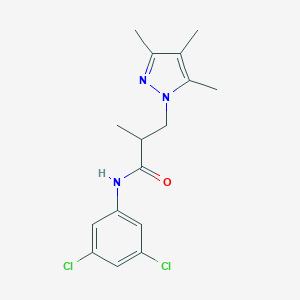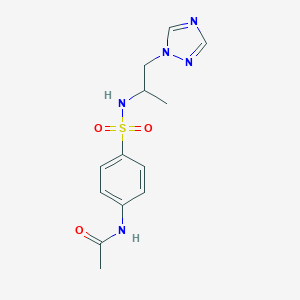
N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-triazole derivatives are a class of heterocyclic compounds containing nitrogen atoms. They are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies. For instance, a series of 4- (1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of a triazole ring, which is a five-membered ring structure containing three nitrogen atoms and two carbon atoms .Mechanism of Action
Target of Action
The primary target of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide interacts with its target, the aromatase enzyme, by forming hydrogen bonds . Specifically, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme, and the phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The interaction of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound can potentially disrupt the production of these hormones, leading to downstream effects on various physiological processes that depend on estrogens.
Result of Action
The molecular and cellular effects of N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide’s action are primarily related to its inhibitory effect on the aromatase enzyme. By inhibiting this enzyme, the compound can potentially affect the production of estrogens, leading to downstream effects on various physiological processes that depend on these hormones .
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide is its selectivity for BTK, which minimizes off-target effects and toxicity. However, its efficacy may be limited by the development of resistance mechanisms, as has been observed with other BTK inhibitors.
Future Directions
For research on N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide include evaluating its efficacy in combination with other anti-cancer agents, identifying biomarkers of response, and investigating potential applications in autoimmune diseases. Additionally, further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome them.
Synthesis Methods
The synthesis of N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide involves several steps, including the preparation of the key intermediate (4-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)sulfamide and its subsequent reaction with 2-bromoacetyl chloride. The final product is obtained through purification by column chromatography and recrystallization.
Scientific Research Applications
N-(4-(N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical studies, this compound has shown potent inhibition of BTK activity and proliferation of B-cells, as well as synergistic effects with other anti-cancer agents.
Safety and Hazards
properties
IUPAC Name |
N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWVBKQCJSFNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

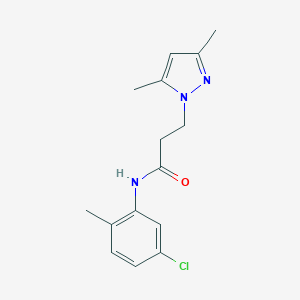
![1-Acetyl-4-[2-hydroxy-3-(4-methylpiperidyl)propoxy]-3-methoxybenzene](/img/structure/B497141.png)
![N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide](/img/structure/B497142.png)


